N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. It is classified as a thiazole derivative, which is a class of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's unique structure incorporates various functional groups that contribute to its biological activity and chemical properties.
The compound is identified by the CAS Number 1216603-58-5 and has a molecular formula of C20H24ClN3O2S2, with a molecular weight of approximately 438.0 g/mol . Thiazole derivatives, including this compound, are widely studied for their pharmacological properties, particularly in the development of new antimicrobial agents .
The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride typically involves several key steps:
These methods ensure high yields and purity of the final product, which is critical for its further application in research .
The molecular structure of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride can be described as follows:
The InChI key for this compound is JLDITWJBMSZITO-UHFFFAOYSA-N, and its SMILES representation is CC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC=C3SC.Cl
.
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride can undergo various chemical reactions:
These reactions are essential for modifying the compound to improve its efficacy or reduce toxicity .
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride primarily involves its interaction with specific biological targets:
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylthio)benzamide hydrochloride has several potential applications:
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8
CAS No.: 919005-14-4